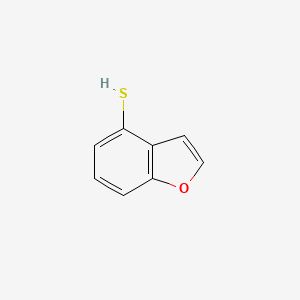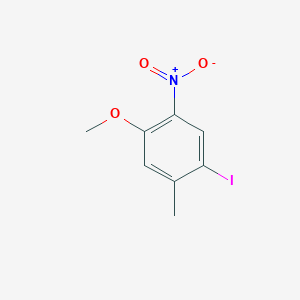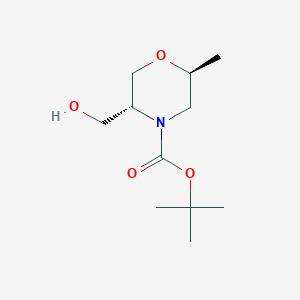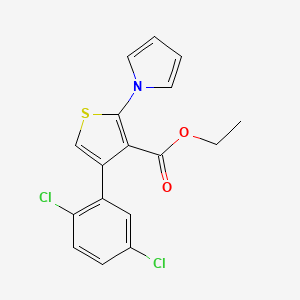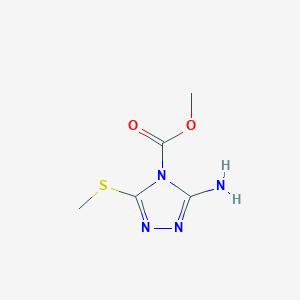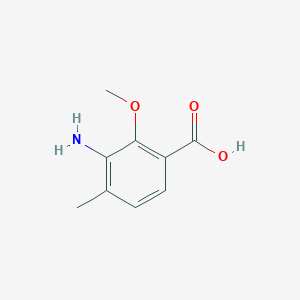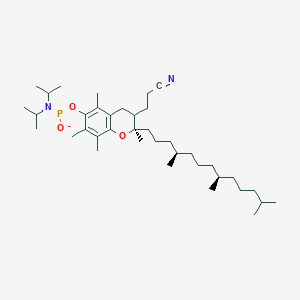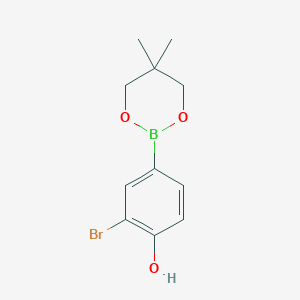
2-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is an organoboron compound that features a bromine atom and a boron-containing dioxaborinane ring attached to a phenol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves the reaction of 2-bromo-4-hydroxyphenylboronic acid with neopentyl glycol. The reaction is carried out under anhydrous conditions, often using a dehydrating agent to facilitate the formation of the dioxaborinane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the phenyl group of the compound and various aryl or vinyl halides .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
2-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is utilized in various scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-bromine complex.
Transmetalation: The boron atom transfers its organic group to the palladium center, forming a palladium-carbon bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond, regenerating the palladium catalyst for further cycles.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1,3-dimethylbenzene: Similar in structure but lacks the boron-containing dioxaborinane ring.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom and a pyridine ring instead of a phenol group.
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Features a thiazole ring instead of a phenol group.
Uniqueness
2-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to its combination of a bromine atom, a phenol group, and a boron-containing dioxaborinane ring. This unique structure allows it to participate in specific cross-coupling reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C11H14BBrO3 |
|---|---|
Peso molecular |
284.94 g/mol |
Nombre IUPAC |
2-bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol |
InChI |
InChI=1S/C11H14BBrO3/c1-11(2)6-15-12(16-7-11)8-3-4-10(14)9(13)5-8/h3-5,14H,6-7H2,1-2H3 |
Clave InChI |
WLBFGUUIZGNOGB-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromobenzo[d]oxazol-6-ol](/img/structure/B12862947.png)
![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)
![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)
